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For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data for

1,3,5-triethynylbenzene (TEB), a key building block in the synthesis of novel organic

materials, including graphene and covalent organic frameworks. This guide is intended for

researchers, scientists, and professionals in the fields of materials science and drug

development, offering detailed data and experimental protocols for nuclear magnetic resonance

(NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Molecular Structure and Properties
1,3,5-Triethynylbenzene is a highly symmetric aromatic hydrocarbon with the molecular

formula C₁₂H₆ and a molecular weight of 150.18 g/mol . Its structure consists of a central

benzene ring substituted with three ethynyl groups at the 1, 3, and 5 positions. This

arrangement results in a planar molecule with unique electronic and physical properties,

making it a subject of significant research interest.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 1,3,5-
triethynylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy confirms the symmetric nature of the molecule. The proton and carbon

environments are detailed below.

Table 1: ¹H NMR Data for 1,3,5-Triethynylbenzene

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.57 Singlet 3H Aromatic C-H

3.12 Singlet 3H Acetylenic ≡C-H

Solvent: CDCl₃,

Instrument Frequency:

400 MHz[1]

Table 2: ¹³C NMR Data for 1,3,5-Triethynylbenzene

Chemical Shift (δ) ppm Assignment

135.6 Aromatic C-H

122.8 Aromatic C-C≡

81.6 Acetylenic C≡C-H

78.7 Acetylenic C≡C-H

Solvent: CDCl₃, Instrument Frequency: 100

MHz[1]

Infrared (IR) Spectroscopy
The IR spectrum of 1,3,5-triethynylbenzene reveals characteristic vibrational modes for its

functional groups. The prominent absorption bands are listed below.

Table 3: Key IR Absorption Bands for 1,3,5-Triethynylbenzene
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~3290 Stretching, strong Acetylenic ≡C-H

~3050 Stretching, weak Aromatic =C-H

~2110 Stretching, medium Alkyne C≡C

~1580 Stretching Aromatic C=C

~880 Bending (out-of-plane) Aromatic C-H (1,3,5-subst.)

Note: Specific peak positions can vary slightly based on the sampling method (e.g., KBr pellet,

thin film).

Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound.

Table 4: Mass Spectrometry Data for 1,3,5-Triethynylbenzene

m/z Ion Method

151 [M+H]⁺ Chemical Ionization (CI+)

150 [M]⁺ Electron Ionization (EI)

Molecular Formula: C₁₂H₆,

Molecular Weight: 150.18[1]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh 5-20 mg of 1,3,5-triethynylbenzene for ¹H NMR (or

20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform

(CDCl₃). Ensure the sample is fully dissolved, using gentle vortexing if necessary.
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Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

Data Acquisition:

Insert the sample into the spectrometer's magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Acquire the spectrum using appropriate pulse sequences and acquisition parameters

(e.g., number of scans, relaxation delay).

Process the resulting Free Induction Decay (FID) with Fourier transformation, phase

correction, and baseline correction to obtain the final spectrum.

FTIR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation: Grind 1-2 mg of 1,3,5-triethynylbenzene with approximately 100-200

mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle

until a fine, homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet die and apply pressure (typically 8-10 tons)

using a hydraulic press to form a thin, transparent, or translucent pellet.

Data Acquisition:

Place the KBr pellet into the sample holder of the FTIR spectrometer.

Collect a background spectrum of the empty sample compartment.

Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

The final absorbance spectrum is automatically ratioed against the background spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)
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Sample Introduction: Introduce a small quantity of solid 1,3,5-triethynylbenzene into the ion

source, typically via a direct insertion probe. The sample is then heated under vacuum to

induce sublimation into the gas phase.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺) and various

fragment ions.

Mass Analysis: The positively charged ions are accelerated and deflected by a magnetic or

electric field in the mass analyzer. The ions are separated based on their mass-to-charge

(m/z) ratio.

Detection: A detector measures the abundance of ions at each m/z value, generating the

mass spectrum.

Workflow Visualization
The logical flow for the spectroscopic characterization of a synthesized compound like 1,3,5-
triethynylbenzene is crucial for systematic analysis. The following diagram illustrates this

general workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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